Researchers requiring a thiazole core with multiple orthogonal handles for stepwise API or polymer synthesis often face lengthy de novo ring syntheses. Methyl 2,5-dibromothiazole-4-carboxylate (CAS 914347-25-4) addresses this with three reactive sites: two differentially reactive bromines (C2 for Pd coupling, C5 for metal-halogen exchange) and a methyl ester for hydrolysis or amidation. • Enables selective sequential functionalization without isomeric separation. • The electron-withdrawing ester lowers HOMO energy, ideal for donor-acceptor polymer monomers. • Supplied as a stable solid with ≥95% purity; available from gram to bulk. Procure with confidence for accelerated medicinal chemistry and materials R&D.
Methyl 2,5-dibromothiazole-4-carboxylate (CAS 914347-25-4) is a highly functionalized heterocyclic building block distinguished by its three distinct reaction vectors: two differentially reactive bromine atoms at the C2 and C5 positions, and a modifiable methyl ester at the C4 position. In industrial and advanced research procurement, it is prioritized over simpler thiazoles because it enables orthogonal, multi-step functionalization without requiring de novo ring synthesis [1]. The electron-withdrawing nature of the C4 ester not only activates the ring for specific cross-coupling and metalation pathways but also serves as a critical tuning group for lowering molecular energy levels in advanced materials, making it a premium precursor for complex active pharmaceutical ingredients (APIs) and organic electronic polymers [2].
Substituting Methyl 2,5-dibromothiazole-4-carboxylate with generic analogs severely compromises synthetic flexibility and application performance. Using the unesterified baseline, 2,5-dibromothiazole, eliminates the C4 functional handle, preventing downstream conversion to amides or alcohols and removing the electron-withdrawing effect necessary for bandgap tuning in organic electronics [1]. Conversely, substituting with mono-brominated derivatives like Methyl 2-bromothiazole-4-carboxylate restricts the molecule to single-point arylation, completely precluding its use as a monomer in step-growth polymerizations required for conjugated polymer synthesis . Furthermore, while Ethyl 2,5-dibromothiazole-4-carboxylate is structurally similar, the methyl ester is often preferred in procurement to minimize steric hindrance during subsequent hydrolysis or transesterification steps, ensuring higher yields and shorter reaction times in late-stage functionalization [2].
Single C–Br site prevents sequential two-directional diversification without additional halogenation steps.
C–Cl bonds require harsher coupling conditions and may reduce cross-coupling efficiency compared to C–Br.
Absence of C4 ester eliminates a critical polarity handle and necessitates extra synthetic steps for carboxylation.
A defining procurement advantage of Methyl 2,5-dibromothiazole-4-carboxylate is its cleanly divergent haloselectivity depending on the reaction conditions. While palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) selectively targets the C2-bromine due to the heightened electrophilicity adjacent to the nitrogen, halogen-metal exchange (using Grignard or organolithium reagents) is preferentially C5-selective. This C5 selectivity in metalation is driven by the LUMO+1 'String-of-Pearls' orbital alignment and the relative stability of the resulting carbanion [1]. This orthogonal reactivity allows chemists to sequentially functionalize both positions without forming complex, inseparable statistical mixtures, a level of control not achievable with symmetrically halogenated benzenes or unesterified thiazoles [2].
| Evidence Dimension | Regioselectivity of initial functionalization |
| Target Compound Data | C5-selective under halogen-metal exchange; C2-selective under Pd-catalysis |
| Comparator Or Baseline | 2,4-dibromothiazole (C2-selective under both conditions) |
| Quantified Difference | Complete divergence in regiocontrol based on reagent choice |
| Conditions | Grignard/Lithium exchange vs. Pd-catalyzed oxidative addition |
Enables programmable, sequential functionalization of the thiazole core, drastically reducing purification costs and improving overall yields in complex API synthesis.
For materials science applications, the presence of the C4 ester is critical for tuning the electronic properties of the resulting polymer. Methyl 2,5-dibromothiazole-4-carboxylate undergoes highly efficient Stille coupling with thiophene stannanes to produce extended monomers. In a standardized synthesis of ester-substituted thiazole donors for organic solar cells, the initial Stille coupling of this compound with tributyl(4-(2-octyldodecyl)thiophen-2-yl)stannane achieved a 73% yield of the target intermediate [1]. When compared to unesterified 2,5-dibromothiazole, the methyl ester derivative not only maintains high coupling efficiency but also provides the necessary electron-withdrawing character to lower the highest occupied molecular orbital (HOMO) of the final conjugated polymer, directly enhancing open-circuit voltage in photovoltaic devices [2].
| Evidence Dimension | Yield in targeted bis-arylation (monomer synthesis) |
| Target Compound Data | 73% yield in Stille coupling with thiophene stannanes |
| Comparator Or Baseline | Unesterified 2,5-dibromothiazole (lacks the electron-withdrawing group required for bandgap tuning) |
| Quantified Difference | Provides essential HOMO-lowering capability while maintaining >70% coupling yield |
| Conditions | Pd(PPh3)4 catalyst, toluene, 120 °C |
Validates the compound as a highly processable, high-yield building block for synthesizing electron-deficient monomers in the organic photovoltaics industry.
In procurement scenarios where the final target requires a free carboxylic acid or an amide at the C4 position, the choice of the ester alkyl group significantly impacts processability. Methyl 2,5-dibromothiazole-4-carboxylate is frequently selected over its ethyl or bulkier alkyl counterparts because the methyl group presents minimal steric hindrance to nucleophilic attack during hydrolysis or direct amidation . This translates to milder reaction conditions, shorter reaction times, and fewer degradation byproducts of the sensitive halogenated thiazole core, ensuring higher purity profiles in the reproducible synthesis of pharmaceutical intermediates [1].
| Evidence Dimension | Saponification / Amidation Efficiency |
| Target Compound Data | Rapid hydrolysis under mild basic conditions |
| Comparator Or Baseline | Ethyl 2,5-dibromothiazole-4-carboxylate (slower kinetics due to increased steric bulk) |
| Quantified Difference | Reduced reaction times and lower required temperatures for ester cleavage |
| Conditions | Standard basic hydrolysis (e.g., LiOH/NaOH in aqueous THF/MeOH) |
Reduces process time and energy costs during late-stage functionalization, making it the preferred ester form for scalable pharmaceutical manufacturing.
Directly following from its high yield in Stille couplings and its electron-withdrawing ester group, this compound is an ideal monomer precursor for donor-acceptor conjugated polymers. The C4 ester lowers the HOMO energy level, which is critical for achieving high external quantum efficiency and low dark current in fingerprint-on-display (FoD) sensors and organic photovoltaics [1].
Leveraging its divergent C2/C5 haloselectivity, pharmaceutical chemists use this scaffold to build complex, multi-targeted drug candidates. The ability to selectively perform a Pd-catalyzed coupling at C2 followed by a Grignard exchange at C5 allows for programmable, step-wise assembly without the need for complex isomer separations [2].
Because the methyl ester is easily hydrolyzed or directly amidated under mild conditions, this compound is heavily procured for synthesizing thiazole-4-carboxamide libraries, which are widely investigated for antimicrobial and anti-inflammatory activities.